molecular formula C24H19BFNO5S B1192858 [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid CAS No. 1229652-22-5

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid

Cat. No. B1192858
M. Wt: 463.2864
InChI Key: BRWUZCBSWABPMR-XKZIYDEJSA-N
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Description

Synthesis Analysis

Boronic acids and their derivatives are typically synthesized through reactions involving organoboronic esters or by direct borylation of organic compounds. For instance, the synthesis of amino-3-fluorophenyl boronic acid involved a multi-step process starting from 4-bromo-2-fluoroaniline, showcasing the complexity of synthesizing boronic acid derivatives (Das et al., 2003).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized using techniques like NMR, X-ray crystallography, and mass spectrometry. Studies reveal the stereochemistry and hydrogen bonding that play crucial roles in the stability and reactivity of these compounds. For example, the synthesis and characterization of boronates derived from non-symmetric amino-bis-phenols provided insights into the cis stereochemistry and hydrogen bonding present in these compounds (Abreu et al., 2006).

Chemical Reactions and Properties

Boronic acids participate in diverse chemical reactions, such as Suzuki coupling, which is used widely in the synthesis of complex organic molecules. The reactivity of boronic acids and their derivatives is influenced by their ability to form reversible covalent bonds with diols and amino acids, making them invaluable in cross-coupling reactions to synthesize various organic compounds (Doi et al., 2009).

Physical Properties Analysis

The physical properties of boronic acid derivatives, such as solubility, melting point, and stability, are crucial for their storage and application in synthesis. These properties are significantly influenced by the molecular structure, particularly the presence of functional groups and stereochemistry.

Chemical Properties Analysis

Boronic acids' chemical properties, including acidity, reactivity towards nucleophiles, and the formation of cyclic esters with diols, are central to their applications in organic synthesis and material science. The study of boronic acid-catalyzed reactions, like the C-3 selective ring opening of 3,4-epoxy alcohols, showcases the chemical versatility and catalytic potential of boronic acids (Yao et al., 2019).

Scientific Research Applications

  • Hypoglycemic Activity : Some derivatives of 2,4-thiazolidinedione, which is structurally related to the compound , have demonstrated significant hypoglycemic activity. These compounds have been evaluated in animal models and have shown promising results in controlling blood sugar levels (Nikalje, Deshp, & Une, 2012); (Navarrete-Vázquez et al., 2014).

  • Anticancer Properties : Certain derivatives have been found to possess anticancer activities. For example, compounds related to 4-oxo-butenoic acid derivatives have shown anti-tumor properties against human breast carcinoma (Miles et al., 1958).

  • Antimicrobial Effects : Some novel derivatives of 1,3-thiazolidin-4-one have shown in vitro growth inhibitory activity against microbes like E. coli, Staphylococcus aureus, and Salmonella typhi (Desai, Dave, Shah, & Vyas, 2001).

  • Receptor Modulation : There are studies indicating the role of these compounds in modulating peroxisome proliferator-activated receptor gamma (PPARγ) and GLUT-4 levels, which are critical in metabolic processes and diabetes management (Navarrete-Vázquez et al., 2014).

properties

IUPAC Name

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWUZCBSWABPMR-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676768
Record name [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid

CAS RN

1229652-21-4
Record name [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
C Magkrioti, E Kaffe, EA Stylianaki, C Sidahmet… - International Journal of …, 2020 - mdpi.com
Autotaxin (ATX) is a secreted glycoprotein, widely present in biological fluids, largely responsible for extracellular lysophosphatidic acid (LPA) production. LPA is a bioactive growth-…
Number of citations: 6 www.mdpi.com

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